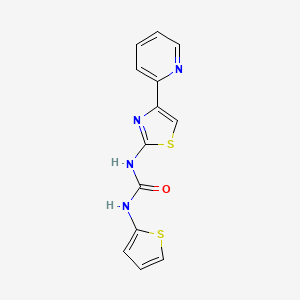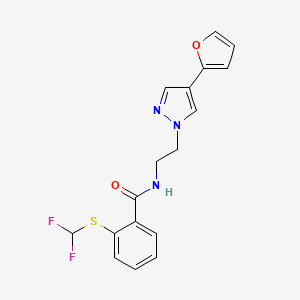![molecular formula C21H26N2O5 B2489221 Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-75-0](/img/structure/B2489221.png)
Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals with significant importance in the field of medicinal chemistry and organic synthesis. Studies often focus on the synthesis, molecular structure, and properties of similar compounds to explore their potential applications and understand their behavior in various conditions.
Synthesis Analysis
Synthesis involves multiple steps, including Knoevenagel condensation, intramolecular cyclization, and reactions involving ethyl chloroacetate and various catalysts like ethylenediamine diacetate (EDDA) for the production of biologically interesting molecules (Karamé et al., 2011), (Narasimhulu & Lee, 2011).
Molecular Structure Analysis
Crystal and molecular structure analyses are crucial for understanding the interactions and stability of such compounds. Studies utilizing X-ray crystallography and Hirshfeld surface analysis reveal intricate details about the molecular orientation, bonding, and intermolecular interactions (Filali Baba et al., 2019).
Chemical Reactions and Properties
Chemical properties, including reactivity towards various reagents and conditions, provide insights into the compound's behavior in synthetic pathways and potential applications. For example, ethylenediamine diacetate-catalyzed reactions and their outcomes highlight the compound's reactivity under specific conditions (Lee & Hung, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability under various conditions, are essential for the practical application and handling of the compound. These properties can be inferred from related compounds and their detailed physical analysis.
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by its functional groups and molecular structure. Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, provides valuable information on the compound's electronic and structural aspects (El-Azab et al., 2016).
Scientific Research Applications
1. Crystal Structure and Surface Analysis
- Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been analyzed for its crystal structure and surface characteristics. The compound consists of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and 4-[(2-ethoxy-2-oxoethyl)(phenyl]carbomoyl units, featuring an almost planar oxoquinoline unit and a nearly perpendicular acetate substituent. In the crystal, weak hydrogen bonds and π–π interactions stabilize the three-dimensional network structure (Filali Baba et al., 2019).
2. Theoretical Study on Corrosion Inhibition
- A theoretical study based on Density Functional Theory (DFT) investigated ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate as a corrosion inhibitor for copper in nitric acid media. Quantum chemical parameters were calculated to determine the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
3. Antimicrobial Agent Synthesis and Characterization
- Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been studied for its potential as an antimicrobial agent. The compound was synthesized and characterized, and showed antibacterial and antifungal activities against various microorganisms (Desai et al., 2007).
4. Cytotoxic Activity Against Cancer Cell Lines
- The compound demonstrated cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. The synthesis process and structure were thoroughly analyzed, highlighting its potential in cancer treatment (Nguyen et al., 2019).
5. Synthesis and Antimicrobial Activity
- Another research focused on the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative of ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate. The study included the preparation of various heterocyclic moieties and their antimicrobial activity evaluation, showing significant to moderate effects against bacteria and fungi (Abdel-Mohsen, 2014).
6. Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
- The compound was identified as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, making it an effective anti-cancer agent. The process of preparation was detailed, and its cytotoxic activity was tested against various human cancer cell lines (Riadi et al., 2021).
properties
IUPAC Name |
ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-3-27-20(25)14-28-18-6-4-5-17-16(18)9-12-23(21(17)26)13-19(24)22-10-7-15(2)8-11-22/h4-6,9,12,15H,3,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXBPBMPKSTFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

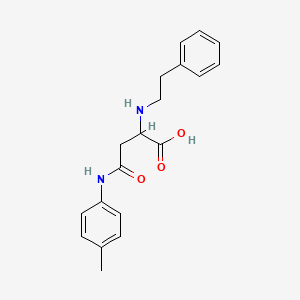
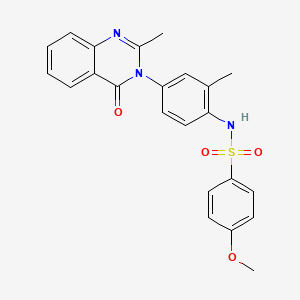
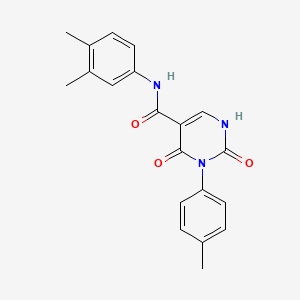
![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)
![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)

